
tert-Butyl (4-amino-2-hydroxybutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE: is a chemical compound commonly used in organic synthesis, particularly as a protecting group for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in various chemical reactions and processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE typically involves the reaction of tert-butyl chloroformate with 4-amino-2-hydroxybutanol. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: In industrial settings, the production of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain precise control over reaction conditions, ensuring consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE involves the formation of a stable carbamate linkage, which protects the amino group from unwanted reactions. The tert-butyl group can be removed under mild acidic conditions, releasing the free amine for further reactions. This property makes it an essential tool in multi-step organic synthesis .
Comparaison Avec Des Composés Similaires
- TERT-BUTYL N-(4-HYDROXYBUTYL)CARBAMATE
- TERT-BUTYL N-(4-AMINOBUTYL)CARBAMATE
- TERT-BUTYL N-(4-HYDROXYCYCLOHEXYL)CARBAMATE
Uniqueness: TERT-BUTYL N-(4-AMINO-2-HYDROXYBUTYL)CARBAMATE is unique due to its dual functionality, possessing both an amino and a hydroxy group. This dual functionality allows for versatile applications in organic synthesis, particularly in the protection and deprotection of amines and alcohols .
Propriétés
Formule moléculaire |
C9H20N2O3 |
|---|---|
Poids moléculaire |
204.27 g/mol |
Nom IUPAC |
tert-butyl N-(4-amino-2-hydroxybutyl)carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-9(2,3)14-8(13)11-6-7(12)4-5-10/h7,12H,4-6,10H2,1-3H3,(H,11,13) |
Clé InChI |
GJAHMDCXXHDWSC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



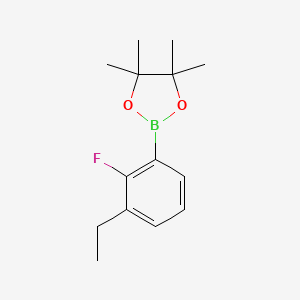
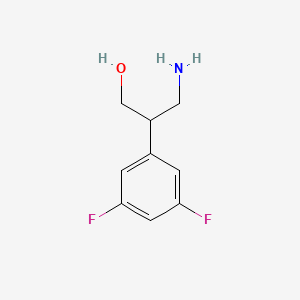
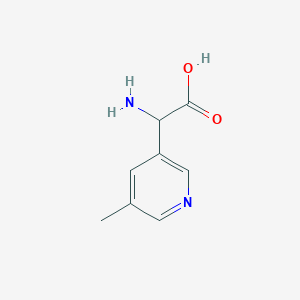
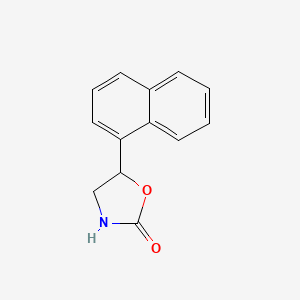


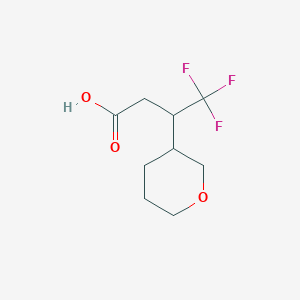
![2-amino-N-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzamide](/img/structure/B13601209.png)




![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
